molecular formula C22H23N3O4S2 B11132099 Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate

Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate

Cat. No.: B11132099
M. Wt: 457.6 g/mol
InChI Key: KFSQCPOHJATULL-UHFFFAOYSA-N
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Description

Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate is a complex organic compound that features a combination of pyridine, thiazole, phenyl, sulfonyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a thiourea and a haloketone under acidic conditions.

    Sulfonylation: The phenyl group can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the thiazole derivative in the presence of a base such as triethylamine.

    Piperidine Carboxylation: The final step involves the esterification of piperidine with ethyl chloroformate under basic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols can replace a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of thiazole and pyridine derivatives with biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to metal ions or active sites in proteins, while the sulfonyl group might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-({3-[2-(2-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate: Similar structure but with a different pyridine substitution pattern.

    Methyl 1-({3-[2-(3-pyridyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-piperidinecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H23N3O4S2

Molecular Weight

457.6 g/mol

IUPAC Name

ethyl 1-[3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C22H23N3O4S2/c1-2-29-22(26)16-8-11-25(12-9-16)31(27,28)19-7-3-5-17(13-19)20-15-30-21(24-20)18-6-4-10-23-14-18/h3-7,10,13-16H,2,8-9,11-12H2,1H3

InChI Key

KFSQCPOHJATULL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4

Origin of Product

United States

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